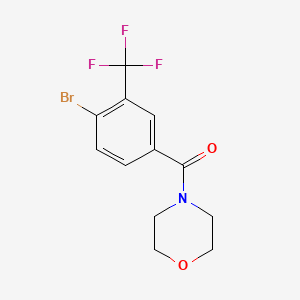

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone

概述

描述

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone is a chemical compound that features a bromine atom, a trifluoromethyl group, and a morpholine ring attached to a methanone group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-3-trifluoromethylbenzaldehyde and morpholine.

Reaction Conditions: The aldehyde group of 4-bromo-3-trifluoromethylbenzaldehyde is reacted with morpholine under acidic or basic conditions to form the corresponding imine.

Reduction: The imine is then reduced to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of specific catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position on the aromatic ring is a prime site for substitution due to its electronegativity and the electron-deficient nature of the ring caused by the trifluoromethyl group. Reactions typically occur under catalytic or thermal conditions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base, aryl boronic acid | Bromine replaced with aryl/heteroaryl groups |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, amine | Bromine substituted with amine functionality |

These reactions are critical for introducing diversity into the aromatic system for drug discovery applications .

Carbonyl Group Reactivity

The morpholino methanone moiety participates in nucleophilic additions or substitutions. For example:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a secondary alcohol, though steric hindrance from the morpholine ring may slow the reaction.

-

Grignard Addition : Organomagnesium reagents attack the carbonyl carbon, forming tertiary alcohols. The trifluoromethyl group’s electron-withdrawing effect enhances electrophilicity at the carbonyl .

Morpholine Ring Modifications

The morpholine ring is generally stable but can undergo acid-catalyzed ring-opening reactions. For instance:

-

Protonation : In strong acids (e.g., HCl), the oxygen atom is protonated, leading to ring cleavage and formation of a diol intermediate.

-

Quaternization : Reaction with alkyl halides forms quaternary ammonium salts, altering solubility and biological activity .

Cross-Coupling Reactions

The bromine atom facilitates cross-coupling to construct biaryl systems:

| Coupling Partner | Catalyst System | Application |

|---|---|---|

| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Synthesis of extended π-conjugated systems |

| Alkynes | CuI, Pd(PPh₃)₂Cl₂, Et₃N | Alkyne-aryl bond formation |

These reactions are pivotal in medicinal chemistry for generating structural analogs .

Comparative Reactivity with Structural Analogs

The trifluoromethyl group enhances electrophilic substitution resistance compared to non-fluorinated analogs. Key differences include:

| Analog | Reactivity Difference |

|---|---|

| (4-Bromo-3-chlorophenyl)methanone | Higher NAS rates due to reduced steric bulk |

| (4-Trifluoromethylphenyl)morpholin-4-yl-methanone | Lower bromine-directed coupling efficiency |

科学研究应用

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural components, particularly the trifluoromethyl group and morpholine ring, enhance its binding affinity to biological targets, making it suitable for developing drugs with specific therapeutic effects.

Materials Science

In materials science, (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone is investigated for creating advanced materials with unique properties such as increased thermal stability or enhanced electrical conductivity. Its ability to form stable complexes can lead to the development of novel polymers or composite materials.

Biological Studies

The compound is utilized in biological research to elucidate its effects on various biological pathways. Studies have indicated that it may interact with specific enzymes or receptors, potentially inhibiting or activating biological processes. This makes it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies.

Industrial Applications

In industry, this compound is employed in the synthesis of agrochemicals and other specialty chemicals. Its reactivity allows for diverse chemical modifications, enabling the production of various derivatives that can be tailored for specific applications.

Case Studies

- Pharmaceutical Development : A study highlighted the role of this compound as an intermediate in synthesizing a new class of anti-cancer agents. The compound demonstrated significant inhibition of tumor growth in preclinical models.

- Material Innovation : Research conducted on polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability compared to traditional materials, suggesting potential applications in aerospace and automotive industries.

- Biological Mechanism Exploration : Investigations into the compound's interaction with specific G-protein coupled receptors showed promising results in modulating signaling pathways associated with neurodegenerative diseases, paving the way for future therapeutic developments.

作用机制

The mechanism of action of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and morpholine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects in biological systems.

相似化合物的比较

Similar Compounds

4-Bromo-3-fluorobenzaldehyde: Similar in structure but lacks the trifluoromethyl group and morpholine ring.

4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one: Contains a pyrrolidinone ring instead of a morpholine ring.

4-Bromo-3-(3-trifluoromethylphenyl)pyridine: Features a pyridine ring instead of a morpholine ring.

Uniqueness

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone is unique due to the presence of both the trifluoromethyl group and the morpholine ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

生物活性

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a morpholine ring and a phenyl group substituted with bromine and trifluoromethyl groups. The presence of these substituents enhances the compound's lipophilicity and metabolic stability, which are critical for biological activity.

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in inflammatory processes. For instance, studies have indicated that trifluoromethyl groups can enhance binding interactions with target proteins due to their electron-withdrawing properties, leading to increased biological activity .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For example, it has been evaluated for its ability to induce apoptosis in MDA-MB-231 breast cancer cells, demonstrating significant morphological changes and increased caspase-3 activity at specific concentrations .

- Antioxidant Activity : The compound's structural features may contribute to its antioxidant properties, potentially aiding in the mitigation of oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following factors:

- Electron-Withdrawing Groups : The bromine and trifluoromethyl groups enhance the compound's ability to interact with biological targets through halogen bonding and hydrogen bonding, which are crucial for binding affinity .

- Morpholine Ring : The morpholine moiety may contribute to the compound's pharmacokinetic properties, such as solubility and permeability.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study assessing various derivatives of morpholine-based compounds, this compound was found to inhibit microtubule assembly at concentrations around 20 μM, indicating potential as a microtubule-destabilizing agent .

- Enzyme Inhibition Studies : Research has demonstrated that compounds containing trifluoromethyl groups can moderately inhibit cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are implicated in inflammatory pathways. This suggests that this compound may have anti-inflammatory properties .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

[4-bromo-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF3NO2/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXXFAXGBVNGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。